2-chloro-5-nitrobenzenecarbaldehyde O-methyloxime
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Overview
Description
2-chloro-5-nitrobenzenecarbaldehyde O-methyloxime: is a chemical compound with the molecular formula C8H7ClN2O3 and a molecular weight of 214.61 g/mol It is a derivative of benzaldehyde, characterized by the presence of chloro, nitro, and methyloxime functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-5-nitrobenzenecarbaldehyde O-methyloxime typically involves the reaction of 2-chloro-5-nitrobenzaldehyde with methoxyamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in a suitable solvent, often ethanol or methanol, under reflux conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aldehyde group, to form corresponding carboxylic acids.
Reduction: Reduction of the nitro group can yield amine derivatives.
Substitution: The chloro group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro group.
Major Products:
Oxidation: 2-chloro-5-nitrobenzoic acid.
Reduction: 2-chloro-5-aminobenzenecarbaldehyde O-methyloxime.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 2-chloro-5-nitrobenzenecarbaldehyde O-methyloxime is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and dyes .
Biology and Medicine: In biological research, this compound is studied for its potential antimicrobial and anticancer properties. It is used in the development of new therapeutic agents targeting specific biological pathways .
Industry: The compound finds applications in the production of specialty chemicals and materials. It is used in the synthesis of polymers and as a precursor in the manufacture of various industrial chemicals .
Mechanism of Action
The mechanism of action of 2-chloro-5-nitrobenzenecarbaldehyde O-methyloxime involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, affecting their function .
Comparison with Similar Compounds
2-chloro-5-nitrobenzaldehyde: Lacks the methyloxime group, making it less reactive in certain chemical reactions.
2-chloro-5-nitrobenzenecarboxylic acid: Contains a carboxylic acid group instead of an aldehyde, leading to different chemical properties and applications.
2-chloro-5-nitrobenzenemethanol:
Uniqueness: 2-chloro-5-nitrobenzenecarbaldehyde O-methyloxime is unique due to the presence of the methyloxime group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound in synthetic chemistry and biomedical research .
Properties
IUPAC Name |
(E)-1-(2-chloro-5-nitrophenyl)-N-methoxymethanimine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O3/c1-14-10-5-6-4-7(11(12)13)2-3-8(6)9/h2-5H,1H3/b10-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJGMLARXYUJGNH-BJMVGYQFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=CC1=C(C=CC(=C1)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C/C1=C(C=CC(=C1)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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